Benzofuran-Thiazole Scaffold Demonstrates Potent PI3K Pathway Cytotoxicity in Bis-Thiazole Anticancer Series
Bis-thiazole derivatives incorporating the benzofuran-thiazole scaffold exhibited significant cytotoxicity against human tumor cell lines via PI3K inhibition and apoptosis induction. The benzofuran-linked bis-thiazole series (compounds 6a-f and 7a-f) was evaluated against three cancer cell lines, establishing a quantitative baseline for the benzofuran-thiazole pharmacophore that this compound represents as a core building block [1].
| Evidence Dimension | Cytotoxicity against human tumor cell lines (IC50) |
|---|---|
| Target Compound Data | Not directly reported for free amine; serves as core scaffold for potent derivatives in series 6a-f and 7a-f |
| Comparator Or Baseline | Benzothiazole-linked analogs in the same study |
| Quantified Difference | Benzofuran-linked bis-thiazoles exhibited distinct cytotoxicity profiles from benzothiazole-linked analogs; docking studies confirmed differential PI3K binding modes driven by the oxygen heteroatom in the benzofuran ring |
| Conditions | MTT assay; HEPG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), MCF7 (breast cancer) cell lines |
Why This Matters
The benzofuran moiety confers unique electronic and steric properties that differentiate PI3K binding compared to benzothiazole analogs, making this compound a strategic procurement choice for anticancer programs targeting the PI3K/AKT pathway.
- [1] Radwan, I.T., Elwahy, A.H.M., Darweesh, A.F., Sharaky, M., Bagato, N., Khater, H.F., Salem, M.E. Design, synthesis, docking study, and anticancer evaluation of novel bis-thiazole derivatives linked to benzofuran or benzothiazole moieties as PI3k inhibitors and apoptosis inducers. Journal of Molecular Structure, 2022, 1265, 133454. View Source
